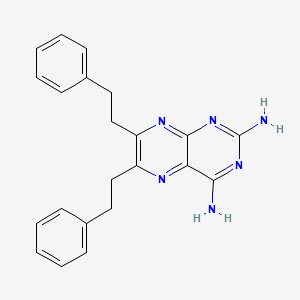

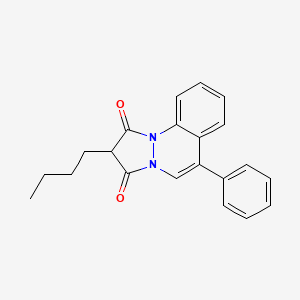

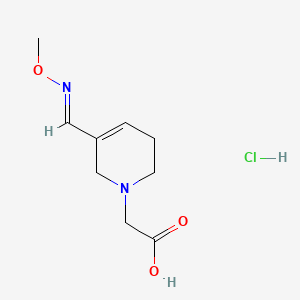

2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PT331 is a high-speed and highly sensitive silicon NPN epitaxial planar phototransistor. It is encapsulated in a standard 5 mm package and is sensitive to visible and near-infrared radiation due to its water-clear epoxy . This compound is widely used in various applications, including optoelectronic devices and sensors.

Preparation Methods

The preparation of PT331 involves the epitaxial growth of silicon layers on a substrate. The process typically includes the following steps:

Substrate Preparation: A silicon wafer is cleaned and prepared for epitaxial growth.

Epitaxial Growth: Silicon layers are deposited on the substrate using chemical vapor deposition (CVD) or molecular beam epitaxy (MBE).

Doping: The silicon layers are doped with impurities to create the NPN structure. This is achieved through ion implantation or diffusion processes.

Encapsulation: The phototransistor is encapsulated in a water-clear epoxy to protect it from environmental factors and enhance its sensitivity to light.

Chemical Reactions Analysis

PT331 undergoes various chemical reactions, including:

Oxidation: The silicon surface can be oxidized to form silicon dioxide (SiO₂) when exposed to oxygen at high temperatures.

Reduction: Silicon dioxide can be reduced back to silicon using reducing agents such as hydrogen gas (H₂) at elevated temperatures.

Substitution: Silicon atoms in the phototransistor can be substituted with other elements like phosphorus or boron during the doping process.

Common reagents and conditions used in these reactions include:

Oxidation: Oxygen gas (O₂) at temperatures above 900°C.

Reduction: Hydrogen gas (H₂) at temperatures above 1000°C.

Substitution: Phosphine (PH₃) or diborane (B₂H₆) gases during the doping process.

Scientific Research Applications

PT331 has numerous scientific research applications, including:

Optoelectronics: Used in photodetectors and optical sensors due to its high sensitivity to light.

Medical Devices: Employed in medical imaging devices and diagnostic equipment.

Industrial Automation: Utilized in automation systems for detecting light and controlling machinery.

Environmental Monitoring: Applied in sensors for monitoring environmental parameters such as light intensity and pollution levels.

Mechanism of Action

The mechanism of action of PT331 involves the interaction of light with the silicon NPN structure. When light photons strike the phototransistor, they generate electron-hole pairs in the silicon. These charge carriers are then separated by the electric field in the NPN junction, resulting in a photocurrent. The magnitude of the photocurrent is proportional to the intensity of the incident light, allowing the phototransistor to detect and measure light levels .

Comparison with Similar Compounds

PT331 can be compared with other similar compounds such as PT334-6C and PT333-3C, which are also silicon phototransistors. The unique features of PT331 include its high-speed response and high sensitivity to both visible and near-infrared radiation. In contrast, PT334-6C and PT333-3C may have different encapsulation materials or doping levels, affecting their sensitivity and response times .

Similar compounds include:

PT334-6C: A 5 mm phototransistor with similar applications but different encapsulation material.

PT333-3C: Another 5 mm phototransistor with variations in doping levels and response times.

PT331 stands out due to its combination of high-speed response and broad spectral sensitivity, making it suitable for a wide range of applications.

Properties

CAS No. |

49647-27-0 |

|---|---|

Molecular Formula |

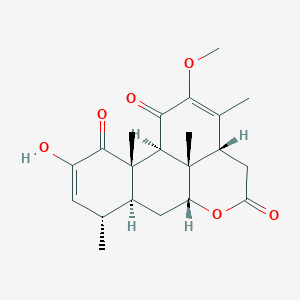

C22H22N6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

6,7-bis(2-phenylethyl)pteridine-2,4-diamine |

InChI |

InChI=1S/C22H22N6/c23-20-19-21(28-22(24)27-20)26-18(14-12-16-9-5-2-6-10-16)17(25-19)13-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H4,23,24,26,27,28) |

InChI Key |

AIJPQVCGALXUBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)

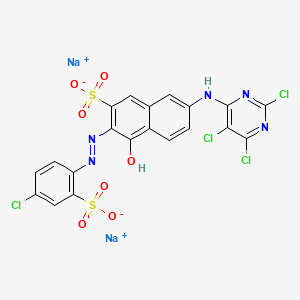

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)